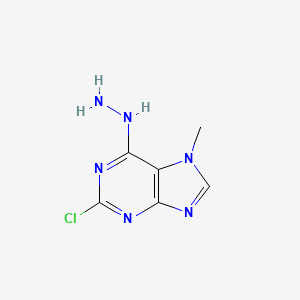

(2-Chloro-7-methylpurin-6-yl)hydrazine

Description

Overview of Purine (B94841) Heterocyclic Systems in Chemical Biology

Purines are fundamental heterocyclic aromatic organic compounds essential to life. Their structure consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. nih.govresearchgate.netmdpi.com This core structure is the foundation for adenine (B156593) and guanine, two of the five primary nucleobases that constitute DNA and RNA, the building blocks of the genetic code. researchgate.netnih.gov Beyond their role in genetics, purine derivatives are vital for cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, is a purine nucleotide. nih.gov Other significant purine-based molecules include guanosine (B1672433) triphosphate (GTP), coenzyme A, and signaling molecules like cyclic adenosine monophosphate (cAMP). nih.govmdpi.com The widespread and critical roles of purines in biological systems make them a significant subject of study in chemical biology and medicinal chemistry. nih.gov

Historical Context of Substituted Purine Investigations

The study of purines dates back to the 18th century. In 1776, uric acid was isolated from urinary calculi, marking the first discovery of a purine derivative. nih.gov This was followed by the identification of xanthine (B1682287) from the same source in 1817. nih.gov The term 'purine' (a portmanteau of purum uricum, or pure uric acid) was coined in 1884 by the German chemist Emil Fischer, who is credited with first synthesizing purine itself in 1898. mdpi.com

A significant advancement in understanding purine function came in the 1940s with the use of isotope tracer techniques. These studies revealed that some instances of hyperuricemia (an excess of uric acid in the blood) were due to the overproduction of purines, shifting the focus of research from simple excretion to metabolic pathways. mdpi.com The evolutionary history of purine metabolism has also been a subject of investigation, with studies showing that the gene for uricase, an enzyme that breaks down uric acid, became non-functional in humans and other apes, leading to higher baseline levels of uric acid compared to other mammals. mdpi.com These foundational discoveries paved the way for the deliberate synthesis and investigation of substituted purine analogues for therapeutic purposes.

Rationale for Investigating Novel Purine Analogues, including (2-Chloro-7-methylpurin-6-yl)hydrazine

The investigation into novel purine analogues is driven by their proven value as antimetabolites. nih.gov By mimicking naturally occurring purines, these synthetic analogues can interfere with the biological processes that depend on them, such as DNA replication. nih.govresearchgate.net This mechanism is particularly effective in cancer therapy, where it can inhibit the rapid proliferation of malignant cells. mdpi.com Clinically used drugs like fludarabine (B1672870) and cladribine (B1669150) are purine analogues that effectively treat certain types of leukemia. mdpi.comnih.gov

However, the efficacy of existing drugs can be limited by the development of acquired resistance in cancer cells and the presence of adverse side effects. mdpi.com This challenge necessitates the continuous exploration of new purine derivatives with improved properties. Scientists synthesize novel analogues to find compounds with greater potency, higher selectivity for target cells, or novel mechanisms of action that can overcome resistance. mdpi.com

The compound This compound is a product of this ongoing search. Its structure is notable for three key features:

The Purine Scaffold: A well-established "privileged structure" in medicinal chemistry known to interact with a wide range of biological targets.

The 2-Chloro Substituent: Halogenation at this position is a known feature in bioactive purine analogues that can influence binding affinity and metabolic stability. researchgate.net

The 6-Hydrazinyl Group: The hydrazine (B178648) moiety is highly reactive and serves as a versatile chemical handle. It is a key component in the synthesis of hydrazones, a class of compounds recognized for a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.govrsc.org Furthermore, the hydrazine group enables cyclization reactions to create fused-ring systems, such as triazolopurines, which represent a distinct class of heterocyclic compounds with their own potential therapeutic activities. researchgate.net

The N-7 methylation of the purine ring can also subtly modify the compound's physicochemical properties, such as solubility and resistance to metabolic degradation, which are critical factors in drug development. mdpi.com

Scope and Objectives of Research on this compound

Specific research focused exclusively on the biological activity of this compound is not extensively documented in public literature. Therefore, the primary scope of research involving this compound is its application as a synthetic intermediate or a chemical building block.

The main objective for synthesizing this compound is to use it as a precursor for a wider library of purine derivatives. The reactivity of the 6-hydrazinyl group is central to this objective. Key research applications include:

Synthesis of Purine-Based Hydrazones: Reacting this compound with various aldehydes and ketones to produce a series of novel hydrazone derivatives for biological screening.

Formation of Fused Heterocyclic Systems: Utilizing the hydrazine moiety in cyclization reactions to construct more complex molecules, such as nih.govnih.govtriazolo[4,3-f]purines. Such reactions are a common strategy for expanding chemical diversity and exploring new pharmacological scaffolds.

The compound itself is a useful research chemical, and its basic properties have been characterized.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 5453-13-4 | |

| Molecular Formula | C₆H₇ClN₆ | |

| Molecular Weight | 198.61 g/mol | |

| Appearance | Not specified (typically solid) | - |

| Purity | ≥95% (typical for research chemicals) | |

The following table provides context by listing examples of other purine analogues that have established biological significance.

Examples of Biologically Active Purine Analogues

| Compound Name | Structural Class | Biological Significance |

|---|---|---|

| Cladribine | Deoxyadenosine Analogue | Used in the treatment of hairy cell leukemia and multiple sclerosis. mdpi.comnih.gov |

| Fludarabine | Nucleotide Analogue | Used to treat chronic lymphocytic leukemia (CLL). mdpi.com |

| Mercaptopurine | Thiopurine | An immunosuppressive and chemotherapeutic agent. researchgate.net |

| Azathioprine | Thiopurine (prodrug) | Converted to mercaptopurine; used to prevent transplant rejection and in autoimmune disease. nih.gov |

| Caffeine | Xanthine Alkaloid | Central nervous system stimulant. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-7-methylpurin-6-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN6/c1-13-2-9-4-3(13)5(12-8)11-6(7)10-4/h2H,8H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBMZQSBWWASSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=NC(=N2)Cl)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280913 | |

| Record name | (2-chloro-7-methylpurin-6-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-13-4 | |

| Record name | NSC19064 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-chloro-7-methylpurin-6-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 7 Methylpurin 6 Yl Hydrazine

Retrosynthetic Analysis of the (2-Chloro-7-methylpurin-6-yl)hydrazine Scaffold

A retrosynthetic analysis of this compound guides the strategic planning of its forward synthesis. The primary disconnection involves the carbon-nitrogen bond of the hydrazinyl group at the C6 position. This is a logical step based on a nucleophilic aromatic substitution (SNAr) pathway, a common transformation for introducing amine functionalities onto electron-deficient heterocyclic rings.

This initial disconnection reveals this compound's key precursor: 2,6-dichloro-7-methylpurine (B182706) . The forward synthesis would therefore involve the reaction of this dichlorinated purine (B94841) with a hydrazine (B178648) source.

A further retrosynthetic step could involve the formation of the purine ring itself. The purine scaffold is a fused heterocyclic system consisting of a pyrimidine (B1678525) ring and an imidazole (B134444) ring. nih.gov Syntheses often begin from substituted imidazole or pyrimidine precursors, which are then cyclized to form the bicyclic purine core. rsc.orgmdpi.com For instance, 7-substituted purines can be synthesized from 4-aminoimidazole-5-carbaldehyde derivatives. mdpi.com However, the most direct and common laboratory-scale synthesis for this specific target molecule commences with a pre-formed, appropriately substituted purine.

Classical and Modern Synthetic Routes to Purine Hydrazines

The preparation of this compound is predominantly achieved through the nucleophilic substitution of a leaving group on the purine ring.

Classical Synthetic Route:

The most established method for synthesizing 6-hydrazinylpurines involves the regioselective substitution of a chlorine atom on a dichloropurine derivative. researchgate.net The starting material, 2,6-dichloropurine, is first methylated to obtain 2,6-dichloro-7-methylpurine. The subsequent reaction with hydrazine hydrate (B1144303) proceeds via a nucleophilic aromatic substitution mechanism.

The chlorine atom at the C6 position of the purine ring is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. stackexchange.com This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine portion of the purine ring, which stabilizes the Meisenheimer intermediate formed during the substitution at C6. This regioselectivity allows for the selective replacement of the C6-chloro group while leaving the C2-chloro group intact under controlled conditions. researchgate.netstackexchange.com

A typical procedure involves stirring 2,6-dichloro-7-methylpurine with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or methanol (B129727), at elevated temperatures. researchgate.net

Modern Synthetic Routes:

While the classical SNAr reaction is highly effective, modern synthetic chemistry offers alternative approaches. One such method is palladium-catalyzed amination, also known as the Buchwald-Hartwig amination. This reaction has been successfully applied to the synthesis of protected pyridylhydrazine derivatives from 2-pyridyl chlorides, bromides, and triflates. nih.gov By analogy, a similar palladium-catalyzed cross-coupling reaction between 2,6-dichloro-7-methylpurine and a protected hydrazine derivative could provide a modern route to the target compound. This method offers the potential for milder reaction conditions and broader substrate scope.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the optimization of key reaction parameters. Research into the synthesis of analogous (purin-6-yl)hydrazones provides valuable insight into the conditions that influence yield and purity. researchgate.net

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants. Alcohols such as ethanol and methanol are commonly used. researchgate.net Solvents like N,N-dimethylformamide (DMF) have also been employed in similar syntheses involving hydrazine substitution on chloro-heterocycles. google.com

Temperature: The reaction typically requires heating to proceed at a reasonable rate. Temperatures around 80°C in ethanol have been shown to be effective for the hydrazinolysis of 2,6-dichloropurine. researchgate.net

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time, ensuring complete conversion of the starting material while minimizing the formation of side products. Reaction times of a few hours are typical. researchgate.net

Reagent Stoichiometry: The amount of hydrazine hydrate used can influence the outcome. A modest excess of hydrazine is generally used to drive the reaction to completion.

The table below, based on analogous syntheses, illustrates how different conditions can be varied for optimization. researchgate.net

Table 1: Comparison of Reaction Conditions for Analogous Purine Hydrazine Synthesis. Data derived from studies on 2,6-dichloropurine.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. numberanalytics.comresearchgate.net These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. numberanalytics.com

Several green approaches can be incorporated into the synthesis of this compound:

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and reduced side product formation. rasayanjournal.co.inrsc.org The synthesis of various nitrogen-containing heterocycles has been successfully achieved using microwave-assisted methods. rasayanjournal.co.innih.gov

Greener Solvents: While traditional syntheses may use volatile organic solvents, a shift towards more environmentally benign solvents like water or ethanol is a key aspect of green chemistry. The synthesis of (purin-6-yl)hydrazones has been reported in ethanol, which is considered a greener solvent choice. researchgate.net

Catalysis: The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry as it can reduce energy consumption and waste. nih.gov While the uncatalyzed SNAr reaction is efficient, exploring catalytic systems could further enhance the green credentials of the synthesis.

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product is a fundamental goal. numberanalytics.com The classical SNAr route generally has good atom economy, with the main byproduct being hydrochloric acid, which is neutralized during workup.

By adopting these strategies, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the modern imperatives of chemical manufacturing.

Synthesis and Characterization of Derivatized 2 Chloro 7 Methylpurin 6 Yl Hydrazine Analogues

Design Principles for Novel (2-Chloro-7-methylpurin-6-yl)hydrazine Derivatives

The design of new analogues based on the this compound core is a methodical process aimed at exploring chemical space by introducing diverse structural motifs. The parent molecule offers several reactive sites for modification, primarily the exocyclic hydrazine (B178648) group and the chloro-substituent on the purine (B94841) ring. These modifications are planned to systematically alter the molecule's size, shape, and electronic properties.

Modifications at the Hydrazine Moiety

The hydrazine group is a highly versatile functional handle for derivatization due to its nucleophilic nature. nih.gov It serves as a key site for introducing a wide array of substituents, significantly expanding the library of accessible compounds. Hydrazide-hydrazone derivatives, for instance, are noted as reactive intermediates that can be used to synthesize various heterocyclic rings. researchgate.net

Key modifications include:

Formation of Hydrazones: The terminal nitrogen of the hydrazine can readily react with aldehydes and ketones in condensation reactions to form stable hydrazones. mdpi.commdpi.com This strategy allows for the introduction of a vast range of aryl, heteroaryl, or alkylidene substituents. The choice of the carbonyl compound is a critical design element, enabling fine-tuning of the derivative's steric and electronic profile. nih.gov

Synthesis of Acylhydrazides: Acylation of the hydrazine moiety with carboxylic acids, acid chlorides, or esters yields N-acylhydrazides (hydrazides). organic-chemistry.org This introduces a carbonyl group, which can alter hydrogen bonding capabilities and conformational flexibility. The resulting hydrazide can be a final product or an intermediate for further reactions, such as the formation of hydrazide-hydrazones. researchgate.netmdpi.com

N-Alkylation: Direct alkylation of the hydrazine group can be achieved using alkyl halides or through reductive amination, providing access to N-substituted hydrazine derivatives. organic-chemistry.org

These modifications are summarized in the table below.

| Reactant Type | Resulting Derivative | Key Feature Introduced |

| Aldehyde or Ketone | Hydrazone (Schiff Base) | Aryl, Heteroaryl, or Alkyl-idene Moiety |

| Carboxylic Acid / Ester | Acylhydrazide (Hydrazide) | Carbonyl Group, Amide Functionality |

| Alkyl Halide | N-Alkylhydrazine | Alkyl Substituent on Nitrogen |

Substitutions on the Purine Ring System

The purine core of this compound features a reactive C2-chloro substituent, which is a prime site for nucleophilic substitution. This allows for the introduction of various functional groups, fundamentally altering the electronic character of the purine system.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position can be displaced by a variety of nucleophiles. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of 2-amino, 2-thio, or 2-alkoxy purine derivatives, respectively. The reactivity of the C2 position is influenced by the electron-withdrawing nature of the purine ring's nitrogen atoms. This approach is analogous to the substitution of chlorine in other heterocyclic systems like pyridazines and quinolines. researchgate.netresearchgate.net

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, can be employed to form carbon-carbon or carbon-nitrogen bonds at the C2 position. This enables the introduction of aryl, heteroaryl, or vinyl groups, significantly increasing the structural complexity of the analogues.

Introduction of Bridging or Fused Ring Systems

A more advanced design strategy involves using the inherent reactivity of the this compound scaffold to construct additional rings, leading to complex, polycyclic systems. The hydrazine moiety is particularly useful for this purpose.

Synthetic Strategies for this compound Analogues

The synthesis of derivatized this compound analogues can be accomplished through various routes, ranging from efficient one-pot procedures to controlled multi-step sequences. The chosen strategy often depends on the complexity of the target molecule and the need for regiochemical control.

One-Pot Synthesis Approaches

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. rsc.org In the context of hydrazine derivatives, multicomponent reactions (MCRs) are a powerful tool. beilstein-journals.org

A hypothetical one-pot synthesis of a pyrazole-fused purine could involve the reaction of this compound with a β-ketoester and an aldehyde. beilstein-journals.org This type of reaction can proceed through a cascade of condensation and cyclization steps to yield complex pyrano[2,3-c]pyrazole-type structures in a single operation. beilstein-journals.org Another strategy involves the in-situ formation of a hydrazone followed by an intramolecular cyclization, or a condensation-cyclization-dehydrogenation sequence to produce fused aromatic systems. rsc.org

Multi-Step Synthetic Sequences

Multi-step synthesis provides a high degree of control over the introduction of functional groups, allowing for the synthesis of complex, well-defined analogues. A common sequence begins with a suitable purine precursor, such as 2,6-dichloro-7-methylpurine (B182706).

Step 1: Synthesis of the Hydrazine Precursor The foundational compound, this compound, is typically prepared via nucleophilic substitution. 2,6-dichloro-7-methylpurine is reacted with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695). heteroletters.org The greater reactivity of the C6 position in purines towards nucleophilic attack compared to the C2 position allows for the selective formation of the 6-hydrazinyl derivative.

Step 2: Derivatization of the Hydrazine Moiety Once the precursor is obtained, the hydrazine group is derivatized. A general procedure for forming hydrazones involves stirring the hydrazine precursor with a slight excess of an appropriate aldehyde or ketone in ethanol, sometimes with a catalytic amount of acid. mdpi.commdpi.com

The table below shows examples of hydrazone derivatives synthesized from a hydrazine precursor and various aldehydes.

| Precursor | Aldehyde | Resulting Hydrazone Derivative |

| This compound | Benzaldehyde | (2-Chloro-7-methylpurin-6-yl)-N'-(phenylmethylene)hydrazine |

| This compound | 4-Nitrobenzaldehyde | (2-Chloro-7-methylpurin-6-yl)-N'-(4-nitrobenzylidene)hydrazine |

| This compound | 2-Thiophenecarboxaldehyde | (2-Chloro-7-methylpurin-6-yl)-N'-(thiophen-2-ylmethylene)hydrazine |

Step 3: Substitution at the C2 Position Following the modification of the hydrazine group, the C2-chloro atom can be targeted. The synthesized hydrazone derivative can be subjected to a second nucleophilic substitution or a cross-coupling reaction to introduce another point of diversity. For example, reacting the hydrazone with a secondary amine like morpholine (B109124) in a suitable solvent could displace the chlorine to yield a 2-morpholinyl-purine derivative.

This sequential approach ensures that reactions occur at the desired positions and allows for the purification of intermediates at each stage, confirming their structure through spectroscopic methods like NMR and mass spectrometry before proceeding to the next step. mdpi.comresearchgate.net

Purification Techniques for this compound and its Analogues

The isolation and purification of this compound and its derivatized analogues from reaction mixtures are critical steps to ensure high purity for subsequent characterization and research. The polarity of these purine compounds can vary significantly based on the substituents, necessitating a range of purification strategies. teledynelabs.com Common techniques employed include recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Recrystallization is a fundamental and cost-effective method for purifying solid compounds. For purine derivatives, including hydrazinyl purines, solvents like methanol (B129727) or ethanol are often effective. jchps.com The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the mother liquor. The solid is then typically filtered, washed with a small amount of cold solvent, and dried. jchps.com

Column Chromatography is a versatile technique used for separating compounds based on their differential adsorption to a stationary phase. teledynelabs.com

Normal-Phase Chromatography: Silica (B1680970) gel is the most common stationary phase for purifying purine analogues of moderate polarity. teledynelabs.com A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), is used as the mobile phase. The polarity of the solvent system is optimized to achieve effective separation. For instance, a gradient of dichloromethane (B109758) and methanol is often employed for polar purines. teledynelabs.com

Reversed-Phase Chromatography: For highly polar or water-soluble analogues, reversed-phase chromatography using a C18-functionalized silica stationary phase is preferred. teledynelabs.com The mobile phase typically consists of water and an organic solvent such as acetonitrile (B52724) or methanol. To improve peak shape and resolution, modifiers are often added to the mobile phase. Acidic modifiers like trifluoroacetic acid (TFA) or formic acid are common, while basic modifiers like ammonia (B1221849) can be used for acid-labile compounds. teledynelabs.com

Amine-Functionalized Chromatography: Amine-bonded silica columns offer an alternative selectivity compared to standard silica gel and can be particularly useful for resolving challenging mixtures of purine compounds. teledynelabs.com

Preparative HPLC offers the highest resolution for purifying complex mixtures or for obtaining compounds with very high purity. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to process larger quantities of material. nih.gov Both normal-phase and reversed-phase conditions can be adapted for preparative scale separations.

| Technique | Stationary Phase | Typical Mobile Phase / Solvents | Application Notes |

|---|---|---|---|

| Recrystallization | N/A | Methanol, Ethanol | Effective for crystalline solids; purity is enhanced with successive crystallizations. jchps.com |

| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Suitable for non-polar to moderately polar purine analogues. teledynelabs.com |

| Reversed-Phase Column Chromatography | C18-bonded Silica | Water/Acetonitrile or Water/Methanol with modifiers (e.g., TFA, ammonia) | Ideal for polar and water-soluble compounds; modifiers sharpen peaks. teledynelabs.com |

| Preparative HPLC | C18-bonded Silica | Water/Acetonitrile gradient | High-resolution method for achieving high purity; useful for final purification steps. nih.gov |

Spectroscopic and Chromatographic Methods for Structural Elucidation of Novel Analogues

The structural confirmation of novel analogues derived from this compound relies on a combination of chromatographic and spectroscopic techniques. These methods provide comprehensive information on the purity, molecular weight, and detailed atomic connectivity of the synthesized molecules.

Chromatographic Methods are primarily used to assess the purity of the synthesized compounds and to monitor the progress of reactions.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to check the completeness of a reaction by comparing the spots of the starting materials and products. jchps.com The retention factor (Rf) provides a preliminary indication of a compound's polarity.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is the standard for determining the purity of the final compounds. ibna.ro A C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile. nih.gov The compound is detected using a UV detector, often set at a wavelength where the purine ring system strongly absorbs, such as 254 nm or 270 nm. researchgate.net A single, sharp peak in the chromatogram is indicative of a pure compound.

Spectroscopic Methods provide detailed structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For hydrazinyl purine analogues, characteristic absorption bands include N-H stretching vibrations from the hydrazine moiety (typically around 3200-3400 cm⁻¹) and C=N stretching within the purine ring system (around 1550-1620 cm⁻¹). jchps.commdpi.com When the hydrazine is derivatized to a hydrazone, the appearance of a strong C=N absorption band from the imine is a key diagnostic feature. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the complete structure of organic molecules.

¹H NMR: This technique provides information about the chemical environment of protons. For a this compound analogue, one would expect to see distinct signals for the proton on the purine ring (C8-H), the N-methyl group protons, and the N-H protons of the hydrazine group. jchps.comresearchgate.net The chemical shifts, splitting patterns, and integration of these signals help to map the proton framework of the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI-MS) are commonly used, which typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. jchps.com This data is crucial for confirming that the desired product has been formed with the correct molecular formula.

| Method | Information Obtained | Typical Observations for Hydrazinyl Purine Analogues |

|---|---|---|

| HPLC | Purity Assessment | A single peak on a C18 column with UV detection (254/270 nm) indicates high purity. ibna.roresearchgate.net |

| IR Spectroscopy | Functional Group Identification | N-H stretches (~3200-3400 cm⁻¹), C=N stretches (~1550-1620 cm⁻¹). mdpi.com |

| ¹H NMR | Proton Environment & Connectivity | Signals for purine ring protons, N-CH₃ protons, and N-H protons of hydrazine/hydrazone. jchps.com |

| ¹³C NMR | Carbon Skeleton | Distinct signals for each carbon in the purine core and substituents. mdpi.com |

| Mass Spectrometry (MS) | Molecular Weight & Formula | Detection of the molecular ion peak (e.g., [M+H]⁺) confirms the mass of the compound. jchps.com |

Investigation of Molecular Interactions and Biological Target Engagement of 2 Chloro 7 Methylpurin 6 Yl Hydrazine

Elucidation of Potential Mechanisms of Action in Cellular Systems (Pre-clinical Models)

In preclinical research, understanding the mechanism of action of a novel compound is a critical step. For a purine (B94841) analogue like (2-Chloro-7-methylpurin-6-yl)hydrazine, the initial hypothesis often revolves around its interaction with enzymes that utilize purines as substrates or modulators. The structural features of this compound—a chlorinated purine core with a methyl group at the 7-position and a hydrazine (B178648) group at the 6-position—suggest several potential mechanisms that can be explored in cellular models.

One of the primary avenues of investigation for purine derivatives is their potential to act as kinase inhibitors. nih.gov The purine scaffold is a common feature in ATP-competitive inhibitors, and various substitutions on the purine ring can confer selectivity and potency against specific kinases. nih.gov In preclinical cellular models, the effect of this compound on signaling pathways regulated by key kinases would be a primary focus. For instance, its impact on cell proliferation, apoptosis, and cell cycle progression could be assessed in various cancer cell lines. A reduction in cell viability or an induction of apoptosis could point towards the inhibition of kinases essential for cancer cell survival.

Furthermore, given the hydrazine moiety, another potential mechanism could involve the modulation of enzymes that are susceptible to interaction with this functional group. Hydrazines are known to be reactive and can form covalent bonds with certain enzymatic targets.

Identification of Specific Biological Macromolecular Targets

To move from a general understanding of the mechanism to a specific molecular target, a series of in vitro assays are typically employed.

Enzyme Inhibition and Activation Studies (in vitro)

Based on the hypothesis that this compound may function as a kinase inhibitor, a panel of recombinant kinases would be screened to identify specific targets. nih.gov This is often done using high-throughput screening methods that measure the phosphorylation of a substrate in the presence of the compound. The results of such a screen could reveal a profile of inhibited kinases, providing insights into the compound's selectivity. For example, a hypothetical screening result might show potent inhibition of certain receptor tyrosine kinases or cyclin-dependent kinases.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) |

| EGFR | 85 |

| VEGFR2 | 120 |

| CDK2 | 55 |

| p38 MAPK | >10,000 |

This table presents hypothetical data for illustrative purposes.

Receptor Binding Assays (in vitro)

While direct receptor binding is a less common mechanism for purine analogues compared to enzyme inhibition, it is still a possibility that requires investigation. Radioligand binding assays could be used to determine if this compound displaces known ligands from a variety of receptors, particularly those for which adenosine (B11128) or other purines are natural ligands, such as adenosine receptors.

In some instances, purine-containing derivatives have been explored as modulators of receptors like the GABA-A receptor. acs.org For example, studies on other purine derivatives have shown their potential as positive allosteric modulators of the α1β2γ2 GABA-A receptor, a key target in epilepsy research. acs.org

Nucleic Acid Interaction Studies

The structural similarity of this compound to natural purine bases (adenine and guanine) raises the possibility of its interaction with DNA or RNA. Biophysical techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to study the binding of the compound to nucleic acids. These studies can reveal whether the compound intercalates between base pairs, binds in the grooves of the DNA helix, or causes conformational changes in the nucleic acid structure. Such interactions could potentially interfere with DNA replication or transcription, leading to cytotoxic effects in cancer cells.

Analysis of Cellular Pathway Modulation by this compound Analogues

The synthesis and evaluation of analogues of a lead compound are crucial for structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound—for instance, by altering the substituent at the 2-position, changing the alkyl group at the 7-position, or modifying the hydrazine moiety—researchers can gain a deeper understanding of the molecular determinants of its biological activity.

These analogues would be tested in cellular assays to see how the modifications affect the modulation of specific cellular pathways. For example, if the parent compound is found to inhibit the PI3K/Akt/mTOR pathway, the analogues would be evaluated for their ability to do the same. This can lead to the identification of more potent and selective compounds.

Phenotypic Screening in Diverse Biological Assays (Pre-clinical Models)

Phenotypic screening is a powerful approach in drug discovery that identifies compounds that produce a desired phenotypic change in cells or organisms, without prior knowledge of the specific molecular target. wikipedia.org This method has been historically successful in discovering new drugs and is experiencing a resurgence due to advancements in high-content imaging and other technologies. wikipedia.orgtechnologynetworks.com

This compound and its analogues could be subjected to a battery of phenotypic screens to uncover unexpected therapeutic potential. enamine.net These screens could include assays for:

Antiproliferative activity across a panel of diverse cancer cell lines.

Anti-inflammatory effects in models of inflammation.

Antiviral or antibacterial activity .

Neuroprotective effects in models of neurodegenerative diseases.

The results of these screens can provide valuable information about the compound's broader biological effects and may point towards novel therapeutic applications. For instance, a screen might reveal that the compound is particularly effective against a specific subtype of cancer, prompting further investigation into the underlying genetic or molecular basis for this sensitivity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of SAR Series Based on (2-Chloro-7-methylpurin-6-yl)hydrazine

The design of a Structure-Activity Relationship (SAR) series based on this compound is a critical step in medicinal chemistry to identify novel compounds with improved potency and selectivity. The synthesis of such a series typically involves the strategic modification of different parts of the parent molecule. The hydrazine (B178648) group at the C6 position is a particularly attractive site for derivatization. For instance, condensation reactions with a variety of aldehydes and ketones can yield a diverse library of hydrazone derivatives. materialsciencejournal.orgnih.govmdpi.comnih.govresearchgate.net The selection of these carbonyl compounds can be guided by the desire to introduce a range of substituents with varying electronic and steric properties.

Another key position for modification is the chlorine atom at the C2 position. Nucleophilic substitution reactions can be employed to introduce different functional groups, thereby probing the impact of substituents at this position on biological activity. The N7-methyl group also plays a crucial role in defining the molecule's properties, influencing its solubility and potential for hydrogen bonding. nih.gov

A general synthetic approach for creating an SAR series from this compound is outlined below:

Scheme 1: General Synthesis of (2-Chloro-7-methylpurin-6-yl)hydrazone Derivatives

In this reaction, this compound is reacted with an aldehyde or ketone in a suitable solvent, often with catalytic acid, to afford the corresponding hydrazone.

By systematically varying the 'R' group on the aldehyde or ketone, a library of analogs can be synthesized and subsequently tested for their biological activity. This systematic approach allows for the elucidation of key structural features that govern the molecule's interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For derivatives of this compound, QSAR studies can provide valuable insights into the structural requirements for activity and guide the design of more potent analogs. nih.govresearchgate.net

Selection of Molecular Descriptors

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).

For purine (B94841) analogs, descriptors that capture the electronic environment, such as the distribution of partial charges on the purine ring and the hydrogen bonding capacity, are often crucial. nih.gov The choice of descriptors is critical for developing a predictive QSAR model.

A hypothetical selection of descriptors for a QSAR study on this compound derivatives is presented in the table below.

| Descriptor Class | Specific Descriptors | Rationale |

| Electronic | Partial charge on N1, N3, N7, N9; Dipole moment | To model electrostatic interactions with the target protein. |

| Steric | Molecular volume; Surface area; Ovality | To account for the size and shape requirements of the binding pocket. |

| Topological | Wiener index; Kier & Hall connectivity indices | To describe the branching and connectivity of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | To model the influence of lipophilicity on cell permeability and target engagement. |

Development and Validation of QSAR Models

Once the descriptors are calculated, a mathematical model is developed using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The goal is to create an equation that can accurately predict the biological activity of new, untested compounds. researchgate.net

A hypothetical QSAR equation for a series of this compound derivatives might look like:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, c3 are the regression coefficients.

The robustness and predictive power of the developed QSAR model must be rigorously validated using both internal and external validation techniques. Internal validation methods include leave-one-out cross-validation (q²), while external validation involves predicting the activity of a set of compounds (test set) that were not used in model development. nih.gov

Ligand Efficiency and Lipophilic Efficiency Metrics for Purine Analogues

In modern drug discovery, optimizing potency alone is often insufficient. Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics used to assess the quality of lead compounds. researchgate.netnih.govwikipedia.orgsciforschenonline.org

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of heavy atoms). It helps in identifying smaller molecules that have a high binding affinity per atom. LE = -2.303 * RT * log(IC50) / Number of Heavy Atoms

Lipophilic Efficiency (LipE): This metric relates the potency of a compound to its lipophilicity (LogP). It is particularly useful for optimizing compounds to have good permeability and low non-specific binding. wikipedia.org LipE = pIC50 - LogP

For a series of this compound analogs, calculating and monitoring these efficiency metrics can guide the optimization process towards compounds with a better balance of properties, increasing the likelihood of developing a successful drug candidate.

The following table shows hypothetical LE and LipE values for a small series of purine analogues.

| Compound | IC50 (nM) | pIC50 | LogP | Heavy Atoms | LE | LipE |

| Parent | 500 | 6.3 | 2.5 | 14 | 0.63 | 3.8 |

| Analog 1 | 100 | 7.0 | 3.0 | 18 | 0.53 | 4.0 |

| Analog 2 | 20 | 7.7 | 2.8 | 16 | 0.66 | 4.9 |

| Analog 3 | 5 | 8.3 | 3.5 | 20 | 0.57 | 4.8 |

Conformational Analysis and its Influence on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. Conformational analysis of this compound derivatives can reveal the preferred spatial arrangement of the different parts of the molecule and how these conformations influence activity. nih.govnih.gov

For example, the presence of the N7-methyl group can influence the preferred conformation around the glycosidic bond in nucleoside analogs, which in turn can affect their interaction with enzymes. nih.gov Similarly, for the non-nucleoside derivatives of this compound, the orientation of the substituent on the exocyclic hydrazine will be a key factor in determining biological activity. Understanding the conformational preferences of active and inactive analogs can provide crucial insights for the rational design of new compounds with improved biological profiles.

Computational Chemistry Approaches for 2 Chloro 7 Methylpurin 6 Yl Hydrazine Research

Molecular Docking and Scoring Methodologies for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comjscimedcentral.com In the context of (2-Chloro-7-methylpurin-6-yl)hydrazine, molecular docking would be employed to screen vast libraries of biological macromolecules, such as proteins, to identify potential binding partners. This process is fundamental to structure-based drug design and can provide initial hypotheses about the compound's mechanism of action. nih.govijsrtjournal.com

The process begins with the three-dimensional structures of both the ligand, this compound, and a potential protein target. The algorithm then samples a multitude of possible binding poses of the ligand within the protein's active or allosteric sites. nih.gov Each of these poses is evaluated by a scoring function, which estimates the binding affinity or the free energy of binding. nih.gov A lower, more negative score typically indicates a more favorable binding interaction.

For purine (B94841) analogues, molecular docking has been successfully used to predict their interaction with various protein targets, particularly kinases, which are often implicated in diseases like cancer. For instance, in a study on 2,4-disubstituted quinoline (B57606) derivatives, a related class of heterocyclic compounds, molecular docking was used to evaluate their binding affinities against a Mycobacterium tuberculosis receptor, with binding energies ranging from -3.2 to -18.5 kcal/mol. dergipark.org.tr A similar approach for this compound could yield a ranked list of potential protein targets, prioritizing those with the most favorable binding energies for experimental validation.

To illustrate, a hypothetical docking study of this compound against a panel of kinases might produce results similar to those shown in the interactive table below. The binding energy, a key output of docking simulations, indicates the strength of the interaction between the ligand and the protein.

Interactive Table 1: Hypothetical Molecular Docking Scores of this compound against Various Kinase Targets

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, GLU81, ASP86 |

| Epidermal Growth Factor Receptor (EGFR) | -7.9 | MET793, LYS745, THR790 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -8.2 | CYS919, LYS868, GLU917 |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | -7.5 | MET109, LYS53, ASP168 |

Molecular Dynamics Simulations to Study Ligand-Protein Interactions

Following the identification of a potential protein target through molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein interaction. nih.govmdpi.com Unlike the static snapshots provided by docking, MD simulations track the movements of atoms in the complex over time, typically on the nanosecond to microsecond scale. biomedgrid.com This allows for the assessment of the stability of the binding pose predicted by docking and a more refined calculation of the binding free energy. semanticscholar.org

In an MD simulation, the ligand-protein complex is placed in a simulated physiological environment, including water molecules and ions. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom over time. biomedgrid.comresearchgate.net Analysis of these trajectories can reveal crucial information, such as the flexibility of the protein upon ligand binding, the role of water molecules in the binding interface, and the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govacs.org

For purine-based inhibitors, MD simulations have been instrumental in understanding their binding mechanisms. For example, MD simulations of 1H-purine-2,6-dione derivatives with the SARS-CoV-2 main protease revealed the stability of the complex and the key residues involved in the interaction. nih.gov Similarly, for this compound, an MD simulation with a predicted kinase target would be invaluable. It could confirm if the initial docking pose is stable or if the ligand shifts to a different, more favorable conformation. The simulation would also allow for the calculation of binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), providing a more accurate estimation of binding affinity. nih.gov

Interactive Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound with CDK2

| Simulation Metric | Value | Interpretation |

|---|---|---|

| RMSD of Ligand (Å) | 1.5 ± 0.3 | Indicates stable binding of the ligand in the active site. |

| RMSF of Key Residues (Å) | Low (<1.0) | Suggests that key binding residues are not significantly perturbed. |

| Binding Free Energy (MM-PBSA, kcal/mol) | -25.7 ± 3.1 | A favorable binding free energy, supporting a stable interaction. |

| Key Hydrogen Bonds | GLU81, ASP86 | Specific interactions that anchor the ligand in the binding pocket. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations offer the most accurate and detailed description of a molecule's electronic structure and reactivity. tandfonline.commdpi.comnih.gov Unlike the classical mechanics-based approaches of docking and MD, QC methods solve the Schrödinger equation to describe the distribution of electrons in a molecule. mdpi.com For this compound, these calculations can provide fundamental insights into its intrinsic properties, which govern its interactions with biological targets.

Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. QC methods can also determine the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). This information is crucial for understanding potential hydrogen bonding interactions and other electrostatic contributions to binding. frontiersin.org

In the context of purine derivatives, QC calculations have been used to understand the relationship between their electronic properties and biological activity. For instance, studies on substituted purines have used Density Functional Theory (DFT), a popular QC method, to correlate calculated electronic parameters with observed inhibitory activity. nih.gov For this compound, QC calculations could be used to understand how the chloro, methyl, and hydrazine (B178648) substituents modulate the electronic properties of the purine core, thereby influencing its binding affinity and selectivity for different protein targets.

Interactive Table 3: Hypothetical Quantum Chemical Properties of this compound Calculated using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.2 Debye | Provides insight into the overall polarity of the molecule. |

De Novo Design and Virtual Screening of this compound Analogues

Building upon the insights gained from docking, MD simulations, and QC calculations, computational chemists can embark on the design of novel analogues of this compound with potentially improved properties. This can be achieved through two primary strategies: de novo design and virtual screening.

De novo design involves the computational construction of novel molecules, often piece by piece, within the active site of a target protein. nih.govnih.gov Algorithms can suggest modifications to the this compound scaffold, such as adding or replacing functional groups, to enhance its interactions with the target. This approach has been successfully used to design potent inhibitors for various targets, including those in the purine family. acs.org

Virtual screening, on the other hand, involves searching large databases of existing chemical compounds for molecules that are structurally similar to this compound or that are predicted to bind to its target. researchgate.netnih.govmdpi.com This can be done through ligand-based virtual screening, which searches for molecules with similar physicochemical properties, or structure-based virtual screening, which docks a library of compounds into the target's active site. mdpi.comnih.gov

For example, based on the hypothetical interaction of this compound with CDK2, a medicinal chemist might design a small library of analogues with different substituents on the purine ring. These analogues would then be synthesized and tested for their inhibitory activity. The results of such a study could be tabulated to establish a structure-activity relationship (SAR), guiding further optimization efforts.

Interactive Table 4: Illustrative Biological Activity of Designed Analogues of this compound against CDK2

| Compound | R1-substituent | R2-substituent | IC50 (nM) |

|---|---|---|---|

| This compound | Cl | H | 150 |

| Analogue 1 | F | H | 200 |

| Analogue 2 | OCH3 | H | 120 |

| Analogue 3 | Cl | CH3 | 95 |

| Analogue 4 | Cl | Cyclopropyl | 50 |

Advanced Analytical and Characterization Techniques in 2 Chloro 7 Methylpurin 6 Yl Hydrazine Research

High-Resolution Mass Spectrometry for Metabolite Identification (in vitro/pre-clinical models)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of drug metabolites in in vitro and pre-clinical models. nih.gov Its high accuracy and resolving power allow for the determination of the elemental composition of metabolites, providing significant clues to their structure. When studying the metabolic fate of (2-Chloro-7-methylpurin-6-yl)hydrazine, HRMS coupled with liquid chromatography (LC) is the preferred method.

In a typical workflow, the parent compound is incubated with liver microsomes or hepatocytes. The resulting mixture is then analyzed by LC-HRMS. The data acquired is processed using various software tools that can identify potential metabolites by looking for mass shifts corresponding to common metabolic reactions. nih.gov These biotransformations can include oxidation, demethylation, glucuronidation, and sulfation.

Data mining techniques such as mass defect filtering, product ion filtering, and neutral loss filtering are employed to distinguish drug-related material from the complex biological matrix. nih.gov For this compound, one would expect to see metabolites arising from oxidation of the methyl group, hydroxylation of the purine (B94841) ring, or conjugation at various positions.

Below is a table of potential metabolites of this compound and their predicted exact masses, which would be searched for in the HRMS data.

| Potential Metabolite | Biotransformation | Predicted Exact Mass (m/z) [M+H]⁺ |

| M1 | Oxidation (Hydroxylation of methyl group) | 229.0500 |

| M2 | Oxidation (Hydroxylation of purine ring) | 229.0500 |

| M3 | De-chlorination followed by hydroxylation | 213.0883 |

| M4 | N-dealkylation (loss of methyl group) | 199.0293 |

| M5 | Glucuronide Conjugation | 389.0821 |

| M6 | Sulfate (B86663) Conjugation | 293.0064 |

This table is interactive. You can sort and filter the data.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Complex Structure Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structure elucidation of novel compounds and their metabolites. While one-dimensional (1D) NMR provides basic structural information, two-dimensional (2D) NMR techniques are often necessary to resolve complex structures. wikipedia.orglibretexts.org

For this compound, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY experiments would reveal proton-proton couplings, helping to identify adjacent protons within the molecule.

HSQC provides correlations between protons and directly attached carbons, allowing for the assignment of carbon signals. wikipedia.org

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton and confirming the position of substituents.

Solid-State NMR (ssNMR) is a valuable technique for characterizing the compound in its solid form. This is particularly important for pharmaceutical development, as the solid-state properties of a drug can affect its stability, solubility, and bioavailability. ssNMR can be used to identify different polymorphs, solvates, and to study the amorphous state of this compound.

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for the core structure of this compound, based on general purine chemistry.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C2 | - | ~155 |

| C4 | - | ~150 |

| C5 | - | ~120 |

| C6 | - | ~158 |

| C8 | ~7.8 | ~140 |

| N7-CH₃ | ~3.9 | ~30 |

| N-NH₂ | ~5.0 (broad) | - |

This table is interactive. You can sort and filter the data.

X-ray Crystallography for Ligand-Target Complex Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their interactions with biological targets at an atomic level. nih.govspringernature.commdpi.com In the context of this compound research, this technique would be used to elucidate the binding mode of the compound to its protein target, for instance, a kinase or another enzyme.

To achieve this, the target protein is first crystallized, and then the crystals are soaked in a solution containing this compound, or the protein and ligand are co-crystallized. nih.govspringernature.com The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the electron density map, from which the atomic structure of the complex can be determined.

The structural information obtained is invaluable for structure-based drug design. It reveals key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. This knowledge can guide the rational design of more potent and selective analogues. For example, the structure of the purine repressor PurR in complex with guanine has provided detailed insights into the specific interactions that govern binding affinity. nih.gov

The table below summarizes the types of interactions that could be expected between this compound and a hypothetical protein target.

| Interaction Type | Potential Involved Atoms of the Ligand | Potential Involved Amino Acid Residues |

| Hydrogen Bond Donor | Hydrazine (B178648) N-H | Asp, Glu, Main chain carbonyl |

| Hydrogen Bond Acceptor | Purine Nitrogens | Lys, Arg, Ser, Thr, Asn, Gln |

| Halogen Bond | Chlorine at C2 | Main chain carbonyl, Ser, Thr |

| Hydrophobic Interaction | Methyl group, Purine ring | Leu, Ile, Val, Ala, Phe, Trp |

| π-stacking | Purine ring | Phe, Tyr, Trp, His |

This table is interactive. You can sort and filter the data.

Microfluidics and Automation in High-Throughput Screening of Analogues

Microfluidics has emerged as a powerful technology for high-throughput screening (HTS) in drug discovery due to its advantages of low sample consumption, reduced cost, and rapid analysis times. tue.nlnih.gov Automated microfluidic platforms would be highly beneficial for screening libraries of analogues of this compound to identify compounds with improved activity or other desirable properties.

There are several microfluidic approaches that can be used for HTS, including:

Droplet-based microfluidics: This involves encapsulating single cells or biochemical reactions in picoliter- to nanoliter-sized droplets. tue.nl Each droplet acts as an independent microreactor, and millions of droplets can be generated and screened in a short amount of time.

Perfusion flow systems: In this mode, cells are cultured in microfluidic chambers and are continuously supplied with fresh media and test compounds. tue.nl This allows for long-term studies and the investigation of dynamic cellular responses.

Microarray-based platforms: Compounds can be spotted onto a surface in a high-density array, and cells are then seeded on top. nih.gov This allows for the parallel testing of many compounds on a small footprint.

The integration of automation and robotics with these microfluidic systems enables the screening of vast chemical libraries with minimal human intervention. singerinstruments.com

The following table compares key features of microfluidic HTS with conventional HTS methods.

| Feature | Microfluidic HTS | Conventional HTS (e.g., 1536-well plates) |

| Sample Volume | Nanoliters to picoliters | Microliters |

| Throughput | Very high (can exceed 10⁶ assays/day) | High (up to 10⁵ assays/day) |

| Cost per Assay | Low | Moderate |

| Reagent Consumption | Very low | High |

| Flexibility | High (easily reconfigurable) | Moderate |

| Data per Compound | Can provide dynamic and single-cell data | Typically endpoint measurements |

This table is interactive. You can sort and filter the data.

Strategic Applications and Future Directions in 2 Chloro 7 Methylpurin 6 Yl Hydrazine Research

Development as Chemical Probes for Biological System Interrogation

The electron-rich hydrazine (B178648) moiety of (2-Chloro-7-methylpurin-6-yl)hydrazine makes it an ideal candidate for development as a chemical probe. Hydrazine-based probes are valuable tools for activity-based protein profiling (ABPP), a powerful strategy to study enzyme function and identify new drug targets directly in native biological systems. nih.govbiorxiv.orgnih.gov These probes can covalently label enzymes by targeting electrophilic cofactors, transient intermediates, or specific amino acid residues within the active site. nih.govnih.govresearchgate.net

The purine (B94841) core of this compound can guide the probe to the active sites of purine-binding proteins, such as kinases, while the hydrazine group acts as a versatile reactive warhead. biorxiv.org This reactivity is not limited to simple nucleophilic reactions; hydrazines can also engage in polar and radicaloid mechanisms, allowing them to target a broad range of enzymes, including those with organic and inorganic cofactors. nih.govresearchgate.net By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) handle, to the this compound scaffold, researchers can create probes to:

Identify novel purine-binding proteins.

Profile the activity of enzyme families in health and disease.

Assess the target engagement of potential drug candidates in living cells. biorxiv.org

The development of such probes from this compound could illuminate the function of previously uncharacterized proteins and provide valuable tools for drug discovery.

Role as Precursors for Novel Heterocyclic Scaffolds

The reactivity of the hydrazine group makes this compound a valuable precursor for the synthesis of novel heterocyclic scaffolds. The hydrazine moiety can readily undergo cyclization reactions with various electrophilic partners to construct new ring systems fused to the purine core.

For instance, reaction with compounds like cyanogen (B1215507) chloride can lead to the formation of triazolopyrimidines. rsc.org Specifically, the cyclization of 6-hydrazinopurines can yield s-Triazolo[3,4-i]purines, which can further be rearranged into isomeric structures like s-Triazolo[5,1-i]purines. acs.org This chemical versatility allows for the creation of diverse molecular architectures from a single starting material. The conditions of the hydrazinolysis reaction, such as the molar ratio of hydrazine and reaction time, can also influence the final product, sometimes leading to the formation of different fused or monocyclic triazole systems. researchgate.net Such synthetic transformations are crucial for generating compound libraries with a wide range of structural and electronic properties, which is a key step in the search for new bioactive molecules. researchgate.net

Integration into Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) has become a powerful alternative to traditional high-throughput screening for identifying lead compounds. nih.govdrughunter.com FBDD utilizes small, low-molecular-weight molecules, or "fragments" (typically <300 Da), to probe the binding sites of biological targets. frontiersin.org this compound fits the profile of a valuable fragment due to its purine core, which is a well-established "privileged scaffold" known to interact with a wide range of biological targets, particularly kinases.

The core principles of FBDD involve:

Screening a library of low-complexity fragments. drughunter.com

Identifying weak-binding hits, which are often more efficient binders for their size. nih.gov

Using structural biology techniques like X-ray crystallography to determine the binding mode.

Growing the fragment hit into a more potent, drug-like molecule through synthetic chemistry. frontiersin.org

The purine scaffold of this compound can serve as an anchor, binding to the hinge region of kinases in a manner similar to the adenine (B156593) ring of ATP. nih.gov The chloro and hydrazine substituents provide vectors for synthetic elaboration, allowing chemists to "grow" the fragment into the surrounding binding pocket to enhance potency and selectivity. This strategic approach allows for a more rational and efficient exploration of chemical space compared to screening large, complex molecules. drughunter.com

Emerging Research Avenues for Purine Hydrazines in Pre-clinical Biological Research

The fusion of a purine scaffold with a hydrazine or hydrazone moiety has given rise to compounds with significant potential in preclinical research, particularly in oncology. nih.gov Derivatives of purine hydrazines are being investigated for a variety of therapeutic applications.

Recent studies have highlighted the anticancer potential of rsc.orgresearchgate.netingentaconnect.comtriazolo[4,5-d]pyrimidine derivatives containing a hydrazine group. nih.gov One such compound demonstrated potent and selective activity against prostate cancer cells (PC3), with an IC50 value of 26.25 nM. nih.gov Further investigation revealed that this compound could inhibit cancer cell colony formation, increase reactive oxygen species (ROS), suppress the expression of the epidermal growth factor receptor (EGFR), and induce apoptosis. nih.gov While early studies on hydrazine sulfate (B86663) as a single agent showed limited direct antitumor activity in preclinical models, its derivatives, created through molecular hybridization, are proving to be much more promising. nih.govnih.govnih.gov These findings suggest that this compound is a valuable starting material for developing novel anticancer agents that could be evaluated in various preclinical models of cancer.

Potential for Collaborative Research Initiatives

The multifaceted potential of this compound, from probe development to therapeutic agent synthesis, makes it an excellent candidate for collaborative research initiatives. Such partnerships, often between academic laboratories and pharmaceutical companies, can accelerate the translation of basic scientific discoveries into clinical applications. nih.gov

These collaborations can take several forms:

Joint Research Programs: Academic labs with expertise in synthetic chemistry or a specific biological area can partner with industry to access resources for high-throughput screening, medicinal chemistry optimization, and preclinical development. nih.gov

Open Innovation Platforms: Companies may issue calls for proposals to the academic community, seeking innovative approaches to target diseases using their proprietary technology platforms.

Data Sharing Consortia: Publicly accessible databases like ChEMBL facilitate the sharing of information on bioactive molecules, allowing researchers worldwide to build upon existing knowledge. ebi.ac.uk

Special journal issues focused on purine chemistry also serve as a platform to foster connections and scientific collaborations among authors. By leveraging the complementary expertise and resources of both academia and industry, the full potential of versatile compounds like this compound can be more rapidly and effectively realized.

Q & A

Basic: What synthetic methodologies are recommended for preparing (2-Chloro-7-methylpurrazin-6-yl)hydrazine, and how can reaction purity be optimized?

Answer:

The synthesis of hydrazine derivatives typically involves condensation reactions between hydrazine and carbonyl-containing precursors. For purine-based hydrazines like (2-Chloro-7-methylpurin-6-yl)hydrazine, a common approach is refluxing the purine derivative with hydrazine hydrate in a polar solvent (e.g., ethanol or methanol) under controlled pH conditions . Key steps include:

- Step 1: Dissolve 2-chloro-7-methylpurine-6-carbaldehyde in ethanol.

- Step 2: Add hydrazine hydrate dropwise under stirring.

- Step 3: Reflux for 6–12 hours, monitoring progress via TLC.

- Step 4: Isolate the product via vacuum filtration and recrystallize from ethanol/chloroform.

Purity Optimization:

- Use stoichiometric excess of hydrazine (1.2–1.5 eq.) to drive the reaction to completion.

- Employ anhydrous solvents to minimize side reactions (e.g., hydrolysis of the purine ring).

- Purify via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing hydrazine-containing purine derivatives?

Answer:

- FT-IR Spectroscopy: Identify N–H stretches (3100–3300 cm⁻¹) and C=N/C=O vibrations (1600–1700 cm⁻¹) to confirm hydrazone formation .

- NMR Spectroscopy:

- ¹H NMR: Look for hydrazine NH protons (δ 8–10 ppm, broad singlet) and aromatic purine protons (δ 7–8.5 ppm).

- ¹³C NMR: Carbonyl carbons (δ 160–180 ppm) and purine ring carbons (δ 140–160 ppm) .

- X-ray Crystallography: Resolve molecular geometry and confirm regioselectivity using SHELXL for refinement .

- Elemental Analysis: Verify C/H/N ratios within ±0.3% of theoretical values .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic or electron-transfer systems?

Answer:

Density Functional Theory (DFT) calculations can map reaction pathways and transition states:

- Electron-Transfer Kinetics: Calculate reorganization energies (λ) and electronic coupling matrix elements (HAB) to evaluate intramolecular electron transfer rates, as demonstrated in bis(hydrazine) radical cations .

- Catalytic Cycles: Use Gaussian or ORCA software to model hydrazine-catalyzed reactions. For example, study the ring-opening carbonyl–olefin metathesis mechanism, where hydrazine lowers activation barriers by stabilizing intermediates via hydrogen bonding .

- Key Metrics:

Advanced: How can researchers resolve contradictions in thermal decomposition data for hydrazine derivatives?

Answer:

Contradictions often arise from variations in experimental conditions (e.g., heating rates, atmosphere). Mitigation strategies include:

- Standardized Protocols: Use dynamic thermogravimetric analysis (TGA) at a controlled heating rate (e.g., 10°C/min) under inert gas (N₂ or Ar) .

- Kinetic Modeling: Apply the Kissinger-Akahira-Sunose (KAS) method to calculate activation energies (Ea) from multiple heating rates. Compare results with isoconversional models (e.g., Friedman) to identify outliers .

- Cross-Validation: Pair TGA with differential scanning calorimetry (DSC) to correlate mass loss with exothermic/endothermic events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.